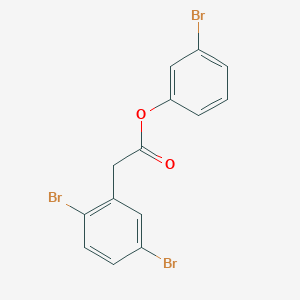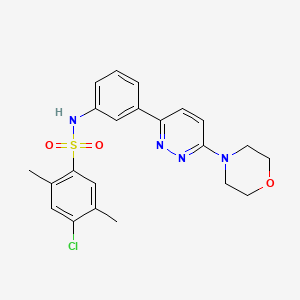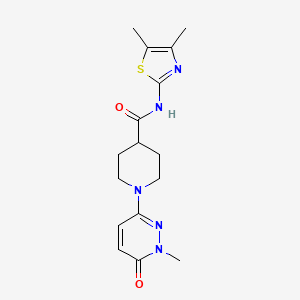
3-Bromofenil 2-(2,5-dibromofenil)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenyl 2-(2,5-dibromophenyl)acetate: is a chemical compound with the molecular formula C14H9Br3O2 . It is known for its unique chemical structure and potential biological activities . This compound has gained significant attention in various fields of research due to its distinctive properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: Its brominated structure allows for the exploration of halogen bonding in biological systems .
Medicine: In medicine, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound is also used in various industrial applications, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate involves the reaction of 3-bromophenol with 2,5-dibromophenylacetic acid. The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature conditions. For instance, a mixture of 3-bromophenyl 2-(2,5-dibromophenyl)acetate with methane sulfonic anhydride and methanesulfonic acid is prepared at ambient temperature and then heated to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced for research purposes and is available in various quantities .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromophenyl 2-(2,5-dibromophenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The bromine atoms in the compound play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
- 2,5-Dibromophenylacetic acid 3-bromophenyl ester
- 3,5-Dibromophenyl acetate
Comparison: Compared to similar compounds, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate stands out due to its unique combination of bromine atoms and ester functional group. This combination enhances its reactivity and potential biological activity. The presence of multiple bromine atoms also allows for more versatile chemical modifications and applications .
Propiedades
IUPAC Name |
(3-bromophenyl) 2-(2,5-dibromophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJNUMRNCZAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)


![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2411560.png)

